molecular formula C10H14N4O3 B13884262 6-Amino-3-cyclopropyl-5-nitroso-1-propylpyrimidine-2,4-dione

6-Amino-3-cyclopropyl-5-nitroso-1-propylpyrimidine-2,4-dione

Cat. No.: B13884262
M. Wt: 238.24 g/mol
InChI Key: KGOJCWYYEGOTMQ-UHFFFAOYSA-N
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Description

6-Amino-3-cyclopropyl-5-nitroso-1-propylpyrimidine-2,4-dione is a chemical compound with the molecular formula C10H12N4O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-cyclopropyl-5-nitroso-1-propylpyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrimidine derivative, the introduction of the amino group can be achieved through nucleophilic substitution reactions. The nitroso group is often introduced via nitrosation reactions using reagents like sodium nitrite in acidic conditions. The cyclopropyl ring can be incorporated through cyclopropanation reactions involving diazo compounds and transition metal catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-cyclopropyl-5-nitroso-1-propylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the nitroso group to an amino group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and nitroso groups can participate in substitution reactions, where they are replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

6-Amino-3-cyclopropyl-5-nitroso-1-propylpyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-3-cyclopropyl-5-nitroso-1-propylpyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione: Similar in structure but with different substituents, leading to variations in chemical properties and applications.

    6-Amino-5-nitroso-1-propylpyrimidine-2,4-dione:

Uniqueness

6-Amino-3-cyclopropyl-5-nitroso-1-propylpyrimidine-2,4-dione is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic effects. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

6-amino-3-cyclopropyl-5-nitroso-1-propylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N4O3/c1-2-5-13-8(11)7(12-17)9(15)14(10(13)16)6-3-4-6/h6H,2-5,11H2,1H3

InChI Key

KGOJCWYYEGOTMQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)C2CC2)N=O)N

Origin of Product

United States

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